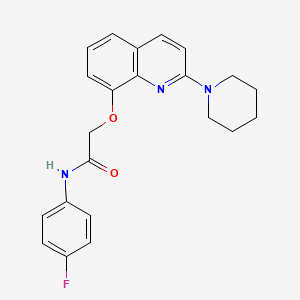
N-(4-fluorophenyl)-2-((2-(piperidin-1-yl)quinolin-8-yl)oxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-fluorophenyl)-2-((2-(piperidin-1-yl)quinolin-8-yl)oxy)acetamide is a useful research compound. Its molecular formula is C22H22FN3O2 and its molecular weight is 379.435. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-fluorophenyl)-2-((2-(piperidin-1-yl)quinolin-8-yl)oxy)acetamide, also known by its CAS number 80221-34-7, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and the underlying mechanisms of action, supported by data tables and relevant case studies.
The compound’s chemical structure can be summarized as follows:
- Molecular Formula : C22H22FN3O
- Molecular Weight : 348.413 g/mol
- Density : 1.175 g/cm³
- Boiling Point : 534.7 °C
- Flash Point : 277.1 °C
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including acylation and nucleophilic substitutions that introduce the piperidine and quinoline moieties into the acetamide framework. The microwave-assisted synthesis method has been noted for enhancing yield and reducing reaction time in similar quinoline derivatives .
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinoline derivatives, including those with piperidine substituents. For instance, compounds similar to this compound have shown promising results against various cancer cell lines. A notable study reported IC50 values for related compounds ranging from 0.014 to 5.87 µg/mL against Plasmodium falciparum, indicating significant antimalarial activity that could correlate with anticancer properties due to shared pathways in cell proliferation .
Cholinesterase Inhibition
Another critical aspect of the biological activity of this compound is its role as a cholinesterase inhibitor, which is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease. The inhibition of acetylcholinesterase (AChE) is a well-established mechanism for increasing acetylcholine levels in the brain, thereby enhancing cognitive function. Studies have demonstrated that similar quinoline-based compounds exhibit IC50 values below 20 µM for AChE inhibition, suggesting that this compound may possess comparable efficacy .
Structure–Activity Relationship (SAR)
The biological activity of this compound can be further understood through SAR analyses. Key findings include:
- Substitution Patterns : The position and nature of substituents on the quinoline ring significantly affect biological activity. For example, methyl substitution at specific positions has been correlated with enhanced AChE inhibition.
- Hybrid Structures : Compounds integrating multiple pharmacophores (e.g., piperidine and quinoline) tend to exhibit synergistic effects, increasing their potency against various biological targets.
Study 1: Anticancer Evaluation
In an evaluation of various quinoline derivatives, one compound exhibited selective cytotoxicity against breast cancer cell lines with an IC50 value of approximately 18 µM. This study underscores the potential application of this compound in targeted cancer therapies.
Study 2: Neuroprotective Effects
A recent investigation into the neuroprotective effects of piperidine-containing quinolines demonstrated that these compounds could significantly reduce oxidative stress markers in neuronal cell cultures, suggesting a protective role against neurodegeneration.
属性
IUPAC Name |
N-(4-fluorophenyl)-2-(2-piperidin-1-ylquinolin-8-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O2/c23-17-8-10-18(11-9-17)24-21(27)15-28-19-6-4-5-16-7-12-20(25-22(16)19)26-13-2-1-3-14-26/h4-12H,1-3,13-15H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNIIQFCHPFYMJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(C=CC=C3OCC(=O)NC4=CC=C(C=C4)F)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














